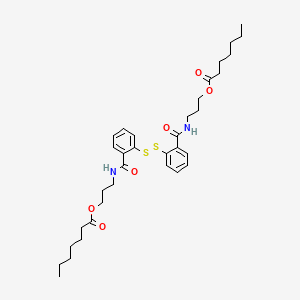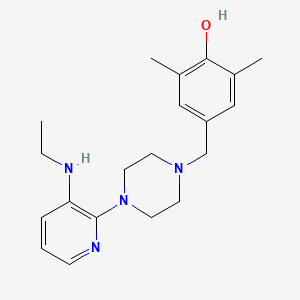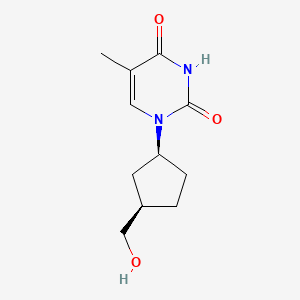
Carbocyclic-3'-deoxythymidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbocyclic-3’-deoxythymidine is a synthetic nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and antiviral research. This compound is structurally similar to natural nucleosides but features a carbocyclic ring in place of the typical ribose or deoxyribose sugar. This modification imparts unique properties to the molecule, making it a valuable tool in the development of antiviral therapies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of carbocyclic-3’-deoxythymidine typically involves the construction of the carbocyclic ring followed by the attachment of the thymine base. One common method includes the enantioselective [3+2] cycloaddition of α-nucleobase substituted acrylates to prepare chiral carbocyclic nucleoside analogs . The construction of the required quaternary carbon can be achieved using a [3,3]-sigmatropic rearrangement . Additionally, the installation of a methyl group in the 3’-position can be accomplished using a Horner-Wadsworth-Emmons reaction with triethyl 2-phosphonopropionate .
Industrial Production Methods: Industrial production of carbocyclic-3’-deoxythymidine may involve large-scale enzymatic processes due to their selectivity and efficiency. Practical enzyme-mediated assembly of carbocycles has been highlighted as a sustainable and affordable alternative for accessing such compounds .
化学反応の分析
Types of Reactions: Carbocyclic-3’-deoxythymidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or halogenating agents.
Major Products: The major products formed from these reactions include various modified nucleoside analogs with potential antiviral properties .
科学的研究の応用
Carbocyclic-3’-deoxythymidine has been extensively studied for its antiviral properties. It has shown promise in inhibiting the replication of human immunodeficiency virus (HIV) and other viruses by targeting viral enzymes such as reverse transcriptase . Additionally, it has applications in the study of nucleic acid metabolism and the development of antiviral therapies .
作用機序
The mechanism of action of carbocyclic-3’-deoxythymidine involves its incorporation into viral DNA during replication. Once incorporated, it acts as a chain terminator, preventing the elongation of the viral DNA strand. This inhibition of viral replication is primarily due to its interaction with viral reverse transcriptase . The compound’s unique carbocyclic structure enhances its stability and resistance to enzymatic degradation .
類似化合物との比較
3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral nucleoside analog used in the treatment of HIV.
Carbovir: Another carbocyclic nucleoside analog with potent antiviral activity.
Uniqueness: Carbocyclic-3’-deoxythymidine is unique due to its carbocyclic ring structure, which imparts greater stability and resistance to enzymatic degradation compared to its ribose or deoxyribose counterparts. This structural modification enhances its potential as a therapeutic agent by improving its pharmacokinetic properties .
特性
CAS番号 |
117957-63-8 |
|---|---|
分子式 |
C11H16N2O3 |
分子量 |
224.26 g/mol |
IUPAC名 |
1-[(1S,3R)-3-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O3/c1-7-5-13(11(16)12-10(7)15)9-3-2-8(4-9)6-14/h5,8-9,14H,2-4,6H2,1H3,(H,12,15,16)/t8-,9+/m1/s1 |
InChIキー |
RLYNPXSONXEUFO-BDAKNGLRSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](C2)CO |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CCC(C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




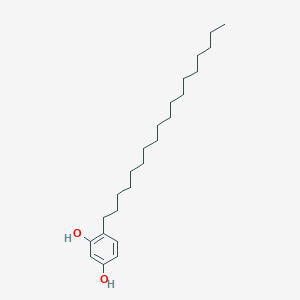

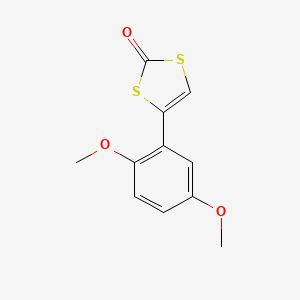
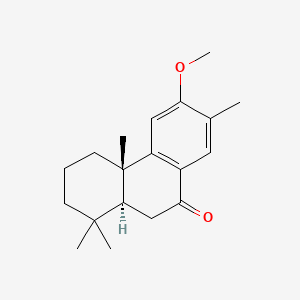
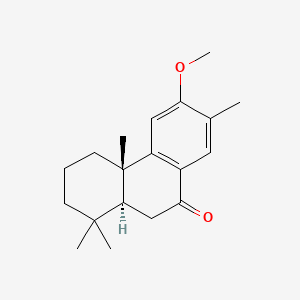

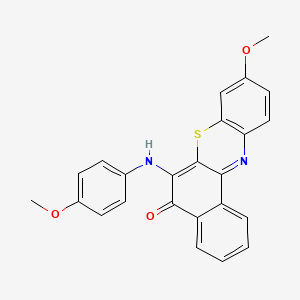
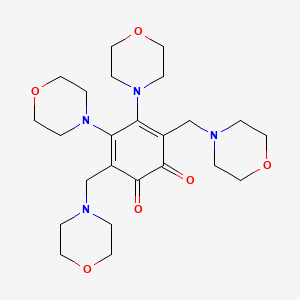
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;2-piperazin-1-ylethanamine](/img/structure/B12794909.png)

